Enasidenib-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Enasidenib-d6 is a deuterated form of enasidenib, a selective inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme. Enasidenib is primarily used in the treatment of relapsed or refractory acute myeloid leukemia (AML) with IDH2 mutations . The deuterated version, this compound, is used in research to study the pharmacokinetics and metabolic pathways of enasidenib due to the kinetic isotope effect, which can provide more stable and prolonged activity in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Enasidenib-d6 involves the incorporation of deuterium atoms into the enasidenib molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under specific reaction conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Chemical Reactions Analysis
Types of Reactions
Enasidenib-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4).
Nucleophiles: Halogens, hydroxide ions (OH-).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Enasidenib-d6 has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion (ADME) of enasidenib in biological systems.
Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying metabolites of enasidenib.
Drug Interaction Studies: Used to study the interactions of enasidenib with other drugs and their effects on its pharmacokinetics.
Biological Research: Helps in studying the effects of enasidenib on cellular processes and its mechanism of action.
Mechanism of Action
Enasidenib-d6, like enasidenib, inhibits the mutant isocitrate dehydrogenase 2 (IDH2) enzyme. This enzyme is involved in various cellular processes, including adaptation to hypoxia, histone demethylation, and DNA modification . By inhibiting IDH2, this compound prevents the production of the oncometabolite 2-hydroxyglutarate (2-HG), which is associated with the development of AML . This inhibition leads to the differentiation of leukemic cells and reduces the proliferation of cancer cells .
Comparison with Similar Compounds
Enasidenib-d6 can be compared with other IDH2 inhibitors, such as:
Ivosidenib: Another IDH2 inhibitor used in the treatment of AML.
AG-881: A dual inhibitor of IDH1 and IDH2 mutations, used in the treatment of various cancers.
BAY 1436032: An IDH1 inhibitor with similar applications in cancer treatment.
This compound is unique due to its deuterated nature, which provides more stable and prolonged activity in biological systems, making it a valuable tool in pharmacokinetic and metabolic studies .
Properties
Molecular Formula |
C19H17F6N7O |
---|---|
Molecular Weight |
479.4 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexadeuterio-2-[[[4-[6-(trifluoromethyl)pyridin-2-yl]-6-[[2-(trifluoromethyl)pyridin-4-yl]amino]-1,3,5-triazin-2-yl]amino]methyl]propan-2-ol |
InChI |
InChI=1S/C19H17F6N7O/c1-17(2,33)9-27-15-30-14(11-4-3-5-12(29-11)18(20,21)22)31-16(32-15)28-10-6-7-26-13(8-10)19(23,24)25/h3-8,33H,9H2,1-2H3,(H2,26,27,28,30,31,32)/i1D3,2D3 |
InChI Key |
DYLUUSLLRIQKOE-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CNC1=NC(=NC(=N1)C2=NC(=CC=C2)C(F)(F)F)NC3=CC(=NC=C3)C(F)(F)F)(C([2H])([2H])[2H])O |
Canonical SMILES |
CC(C)(CNC1=NC(=NC(=N1)C2=NC(=CC=C2)C(F)(F)F)NC3=CC(=NC=C3)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.